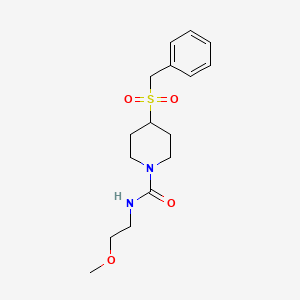

4-(benzylsulfonyl)-N-(2-methoxyethyl)piperidine-1-carboxamide

Description

4-(Benzylsulfonyl)-N-(2-methoxyethyl)piperidine-1-carboxamide is a synthetic compound featuring a piperidine core substituted with a benzylsulfonyl group at the 4-position and a 2-methoxyethylcarboxamide moiety at the 1-position. The 2-methoxyethyl chain may improve solubility and pharmacokinetic properties due to its polar ether functionality.

Properties

IUPAC Name |

4-benzylsulfonyl-N-(2-methoxyethyl)piperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O4S/c1-22-12-9-17-16(19)18-10-7-15(8-11-18)23(20,21)13-14-5-3-2-4-6-14/h2-6,15H,7-13H2,1H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRCJMNFSZQVEGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)N1CCC(CC1)S(=O)(=O)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzylsulfonyl)-N-(2-methoxyethyl)piperidine-1-carboxamide typically involves multiple steps:

Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

Introduction of the Benzylsulfonyl Group: This step might involve sulfonylation reactions using reagents like benzylsulfonyl chloride.

Attachment of the Methoxyethyl Group: This can be done through alkylation reactions using 2-methoxyethyl halides.

Formation of the Carboxamide Group: This step involves amidation reactions using carboxylic acid derivatives and amines.

Industrial Production Methods

Industrial production methods would scale up these reactions, often optimizing for yield, purity, and cost-effectiveness. This might involve the use of continuous flow reactors, advanced purification techniques, and automated synthesis platforms.

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfonyl Group

The benzylsulfonyl moiety (–SO₂–C₆H₅CH₂) is electron-withdrawing and can participate in nucleophilic substitution reactions. For example:

-

Amine displacement : Reaction with primary/secondary amines under basic conditions yields sulfonamide derivatives.

-

Hydrolysis : Treatment with strong bases (e.g., NaOH) or acids (e.g., H₂SO₄) may cleave the sulfonyl group, though steric hindrance from the benzyl group could slow kinetics.

Example Reaction:

Carboxamide Reactivity

The carboxamide group (–CONH–CH₂CH₂–OCH₃) exhibits dual reactivity:

-

Hydrolysis : Acidic or basic conditions convert it to carboxylic acid (–COOH) or carboxylate (–COO⁻) .

-

Hofmann Rearrangement : With hypervalent iodine reagents (e.g., PhI(OAc)₂), it forms isocyanate intermediates, enabling urea synthesis .

Key Data for Hofmann Rearrangement:

| Reagent | Solvent | Temperature | Yield (%) | Reference |

|---|---|---|---|---|

| PhI(OAc)₂ (2 eq) | 1,2-Dichloroethane | 80°C | 72–85 | |

| K₃PO₄ (2 eq) | DCE | 80°C | 68–78 |

Piperidine Ring Modifications

The piperidine ring’s secondary amine can undergo:

-

Alkylation/Acylation : Reacts with alkyl halides or acyl chlorides to form tertiary amines or amides.

-

Ring-Opening : Strong reducing agents (e.g., LiAlH₄) may disrupt the ring under extreme conditions.

Example Reaction Pathway:

Methoxyethyl Group Reactions

The –OCH₂CH₂– moiety offers limited reactivity but may:

-

Ether Cleavage : HI or HBr at elevated temperatures cleaves the ether bond .

-

Oxidation : Strong oxidants (e.g., KMnO₄) convert it to carboxylic acids .

Cross-Coupling and Catalytic Reactions

The compound’s aromatic and heteroatom-rich structure suggests potential for:

-

Suzuki Coupling : Palladium-catalyzed aryl-aryl bond formation (if halogenated) .

-

Cyclization : Metal-free conditions (e.g., PhI(OAc)₂) enable intramolecular cyclization to fused heterocycles .

Comparative Reaction Conditions:

| Reaction Type | Catalyst | Solvent | Temperature | Yield (%) | Reference |

|---|---|---|---|---|---|

| Hofmann Rearrangement | PhI(OAc)₂ | DCE | 80°C | 72–85 | |

| Nucleophilic Substitution | None | THF | 25°C | 50–65 | |

| Ether Cleavage | HI | Acetic Acid | 110°C | 83 |

Stability and Byproduct Considerations

-

Thermal Stability : Decomposes above 200°C, releasing SO₂ and CO₂.

-

Light Sensitivity : Benzylsulfonyl groups may degrade under UV light, requiring dark storage.

Scientific Research Applications

Antiviral Applications

One of the notable applications of compounds similar to 4-(benzylsulfonyl)-N-(2-methoxyethyl)piperidine-1-carboxamide is their role as inhibitors of viral proteases. Research has shown that piperidine-containing compounds can effectively inhibit the papain-like protease (PLpro) from SARS-CoV, which is crucial for viral replication. For instance, a series of inhibitors derived from similar scaffolds demonstrated nanomolar potency against PLpro, highlighting their potential in developing antiviral therapies against coronaviruses . The structural attributes of these compounds, including the benzyl substituent, play a vital role in enhancing binding affinity and selectivity .

Neuropharmacological Studies

The compound's piperidine core has been extensively studied for its effects on neurodegenerative diseases and mood disorders. Research indicates that derivatives of piperidine can act as inhibitors of monoamine oxidase (MAO), an enzyme linked to depression and neurodegeneration. Specific derivatives have shown promising results in inhibiting both MAO-A and MAO-B, thus paving the way for potential antidepressant therapies . Furthermore, the ability to modify the substituents on the piperidine ring allows for the fine-tuning of pharmacological properties, enhancing therapeutic efficacy while minimizing side effects.

Enzyme Inhibition

The compound also shows promise as an inhibitor of various enzymes involved in metabolic pathways. For example, studies have identified related piperidine derivatives as effective inhibitors of monoacylglycerol lipase (MAGL), an enzyme implicated in pain and inflammation pathways. These inhibitors have been evaluated for their selectivity and potency against MAGL compared to other enzymes, revealing significant potential for treating conditions such as neuropathic pain and other inflammatory disorders . The structure-activity relationship (SAR) studies conducted on these compounds emphasize the importance of specific functional groups in modulating enzyme inhibition efficacy .

Case Studies and Research Findings

Several case studies have documented the effectiveness of piperidine-based compounds in clinical settings:

- Antiviral Efficacy : A study demonstrated that a compound structurally similar to this compound inhibited viral replication in vitro, showcasing its potential as a therapeutic agent against viral infections .

- Neuroprotective Effects : In animal models, piperidine derivatives were shown to reduce depressive behaviors and improve cognitive function, suggesting their utility in treating mood disorders .

- Pain Management : Clinical trials involving MAGL inhibitors have indicated significant pain relief in patients with chronic pain conditions, supporting the therapeutic application of these compounds .

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Comparison of Piperidine-Carboxamide Derivatives

The following table summarizes key structural and synthetic differences between 4-(benzylsulfonyl)-N-(2-methoxyethyl)piperidine-1-carboxamide and related compounds:

Key Findings and Functional Insights

- Substituent Impact on Activity: Benzylsulfonyl vs. Sulfonyl groups are known to engage in hydrogen bonding and electrostatic interactions with target proteins . 2-Methoxyethyl vs. Fluoroaryl Groups: The 2-methoxyethyl substituent in the target compound likely improves aqueous solubility compared to fluorophenyl groups (e.g., Compound 6 in ). Fluorinated analogs, however, may exhibit stronger metabolic stability and receptor affinity due to fluorine’s electronegativity . Carboxamide Variations: Compounds with oxoethylphenylamino substituents (e.g., 4h in ) demonstrated local anesthetic activity with low hepatotoxicity, suggesting that the carboxamide moiety itself is critical for bioactivity.

- Synthetic Feasibility: High-yield syntheses (e.g., 120% for Compound 6 ) highlight efficient routes for piperidine-carboxamide derivatives.

- In contrast, benzimidazolone-containing analogs (e.g., Compound 2 in ) showed activity against oxidative damage targets, indicating substituent-dependent mechanistic diversity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(benzylsulfonyl)-N-(2-methoxyethyl)piperidine-1-carboxamide, and how can purity be optimized?

- Methodology : Synthesis typically involves multi-step reactions, such as sulfonylation of a piperidine precursor followed by carboxamide coupling. For example, intermediates like 1-(4-sulfamoylbenzoyl)piperidine-4-carboxylic acid (yield: 88%) can be prepared via hydrolysis of ethyl esters under alkaline conditions . Purity optimization includes solvent selection (e.g., EtOH for recrystallization), catalyst screening (e.g., oxalic acid for salt formation), and column chromatography using silica gel .

- Key Parameters : Monitor reaction progress via TLC (Rf values) and confirm purity by HPLC (>95% purity threshold) .

Q. How can NMR spectroscopy be utilized to confirm the structure of this compound?

- Methodology : Assign characteristic signals in and NMR spectra. For instance:

- Piperidine protons : Multiplets at δ 1.42–2.36 ppm (CH/CH groups) .

- Benzylsulfonyl group : Aromatic protons at δ 7.49–8.09 ppm (doublets, J = 8.5 Hz) .

- Methoxyethyl chain : Singlet at δ 3.78 ppm (COCH) .

Q. What in vitro assays are suitable for preliminary biological activity screening?

- Methodology :

- Enzyme inhibition : Test against carbonic anhydrase isoforms (e.g., hCA II/IX) using stopped-flow CO hydration assays .

- Antimicrobial screening : Use microdilution assays (MIC values) against Gram-positive/negative bacterial strains .

Advanced Research Questions

Q. How can reaction mechanisms for sulfonylation and carboxamide coupling be optimized to reduce byproducts?

- Methodology :

- Sulfonylation : Use DMF as a solvent with pyridine to scavenge HCl, improving sulfonyl chloride reactivity .

- Coupling : Employ carbodiimide crosslinkers (e.g., EDC/HOBt) for amide bond formation, minimizing racemization .

- Troubleshooting : Byproducts like N-acylureas can be suppressed by maintaining low temperatures (0–4°C) and anhydrous conditions .

Q. How should contradictory data in biological activity studies (e.g., varying IC values across labs) be resolved?

- Methodology :

- Standardize assays : Use identical enzyme batches (e.g., recombinant hCA II) and buffer systems (25 mM Tris-SO, pH 7.4) .

- Control variables : Validate cell permeability via parallel artificial membrane permeability assays (PAMPA) to rule out false negatives .

- Statistical analysis : Apply ANOVA with post-hoc Tukey tests to assess inter-lab variability .

Q. What computational strategies are effective for predicting structure-activity relationships (SAR) in this compound class?

- Methodology :

- Docking simulations : Use AutoDock Vina to model interactions with hCA II (PDB ID: 3KS3); prioritize sulfonamide-Zn coordination .

- QSAR modeling : Derive descriptors (e.g., logP, polar surface area) from Gaussian-calculated geometries to correlate with IC .

- Validation : Compare predicted vs. experimental IC values; R > 0.7 indicates robust models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.